Methyl 2-(1,2-oxazol-5-yl)octanoate

Description

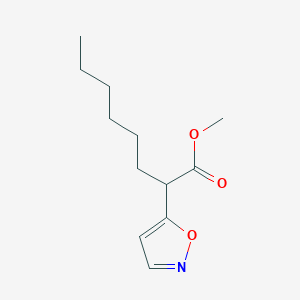

Methyl 2-(1,2-oxazol-5-yl)octanoate is a synthetic organic compound characterized by an octanoate ester backbone substituted at the second carbon with a 1,2-oxazol-5-yl heterocyclic ring. The molecule combines a medium-chain fatty acid ester with an oxazole moiety, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The ester group confers volatility and lipophilicity, while the oxazole ring may contribute to electronic or steric effects, influencing reactivity or intermolecular interactions .

Properties

IUPAC Name |

methyl 2-(1,2-oxazol-5-yl)octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-3-4-5-6-7-10(12(14)15-2)11-8-9-13-16-11/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMJBCJOAAUFPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C1=CC=NO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,2-oxazol-5-yl)octanoate typically involves the reaction of an appropriate β-hydroxy amide with a fluorinating agent such as Deoxo-Fluor®. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,2-oxazol-5-yl)octanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(1,2-oxazol-5-yl)octanoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 2-(1,2-oxazol-5-yl)octanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate

This metabolite () shares the methyl ester and oxazole motifs but differs in key aspects:

- Backbone length: The target compound has an 8-carbon chain (octanoate), whereas this analog has a 2-carbon acetate chain.

(2S)-3-[(S)-(4-bromophenyl)(hydroxy)phosphoryl]-2-{[3-(3'-chlorobiphenyl-4-yl)-1,2-oxazol-5-yl]methyl}propanoic acid

A structurally complex oxazole derivative (), this compound includes a 1,2-oxazol-5-yl group but incorporates phosphonate and biphenyl substituents. Unlike the target compound, it features:

- Charged functional groups: A propanoic acid terminus and phosphoryl group enhance polarity, likely reducing volatility.

Functional Analogs

Methyl Octanoate

A simple ester found in pineapple volatiles (), methyl octanoate shares the octanoate backbone but lacks the oxazole substituent. Key differences include:

- Volatility: Methyl octanoate’s lack of a polar heterocycle likely increases volatility compared to Methyl 2-(1,2-oxazol-5-yl)octanoate.

3-(Methylthio)propanoic Acid Methyl Ester

Another pineapple-derived ester (), this compound features a methylthio group instead of an oxazole. The sulfur atom may:

- Enhance nucleophilicity : Compared to the oxazole’s nitrogen.

- Influence aroma : Sulfur-containing esters often have lower odor thresholds, contributing to fruit fragrance more significantly than oxazole derivatives .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Concentrations of Esters in Pineapple Varieties ()

| Compound | Tainong No. 4 (µg·kg⁻¹) | Tainong No. 6 (µg·kg⁻¹) | French Polynesia (µg·kg⁻¹) |

|---|---|---|---|

| Methyl octanoate | 142.25 | Not detected | 1496 |

| 3-(Methylthio)propanoic acid methyl ester | 622.49 | 78.06 | 1140 |

Research Findings and Implications

- Analogous methods (e.g., oxazole ring formation via cyclization ) could be adapted.

- Biochemical Potential: The oxazole ring’s presence may confer enzyme inhibitory activity, as seen in related heterocycles (e.g., kinase inhibitors). However, the metabolite in implies possible biodegradation pathways involving dihydro-oxazole intermediates .

- Volatility vs. Stability: Compared to methyl octanoate, the oxazole substituent likely reduces volatility, making the compound more suitable for non-volatile applications (e.g., liquid crystals or drug delivery systems) .

Biological Activity

Methyl 2-(1,2-oxazol-5-yl)octanoate is an organic compound characterized by the molecular formula . It belongs to the oxazole family, which is known for its diverse biological activities. This compound has gained attention in various fields, including medicinal chemistry, due to its potential antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The mechanism behind this activity may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate specific signaling pathways that lead to programmed cell death, making it a subject of interest in cancer research .

The biological activity of this compound can be attributed to its interaction with molecular targets in cells. It may inhibit enzymes or receptors involved in critical biological pathways. For instance, it could affect metabolic processes essential for the survival and proliferation of pathogens and cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds containing oxazole moieties:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Aleglitazar | Antidiabetic | Contains oxazole; targets glucose metabolism |

| Ditazole | Platelet aggregation inhibitor | Inhibits platelet aggregation |

| Mubritinib | Tyrosine kinase inhibitor | Targets specific cancer pathways |

| Oxaprozin | COX-2 inhibitor | Anti-inflammatory properties |

This table illustrates the diverse biological activities associated with oxazole derivatives and highlights the unique properties of this compound.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated a minimal inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Study 2: Anticancer Mechanism

In another research effort, the compound was tested on various cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This study emphasizes the need for further exploration into its mechanisms and potential therapeutic uses in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.